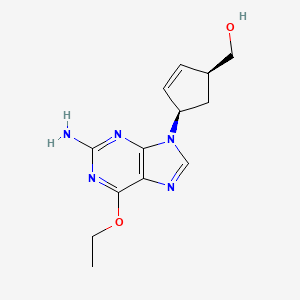
4-Demethyl Tranilast
Descripción general
Descripción
4-Demethyl Tranilast is a derivative of Tranilast, a compound known for its anti-allergic and anti-inflammatory properties. Tranilast, chemically known as N-(3,4-dimethoxycinnamoyl)anthranilic acid, has been used in the treatment of conditions such as asthma, keloids, and hypertrophic scars. This compound, with the chemical formula C16H15NO4, is a modified version where one of the methoxy groups is replaced by a hydrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Demethyl Tranilast typically involves the condensation of anthranilic acid with cinnamic acid derivatives. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the anthranilic acid and the cinnamic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods. For instance, engineered yeast strains can be used to produce Tranilast and its analogs, including this compound. This method involves the co-expression of specific enzymes such as 4-coumarate/CoA ligase and hydroxycinnamoyl/benzoyl-CoA/anthranilate N-hydroxycinnamoyl/benzoyltransferase in yeast, which catalyze the formation of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Demethyl Tranilast undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Demethyl Tranilast has been extensively studied for its potential therapeutic applications. Some of the key areas include:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its effects on cellular processes such as proliferation and apoptosis.
Medicine: Investigated for its anti-inflammatory and anti-fibrotic properties, making it a potential candidate for treating conditions like fibroids and other proliferative disorders
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
4-Demethyl Tranilast exerts its effects primarily through the inhibition of histamine release from mast cells. It also interferes with the transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in cell proliferation and fibrosis. Additionally, it has been shown to inhibit the activation of the NALP3 inflammasome and block the ion channel TRPV2, contributing to its anti-inflammatory and anti-proliferative effects .
Comparación Con Compuestos Similares
4-Demethyl Tranilast is unique due to its specific structural modification, which imparts distinct pharmacological properties. Similar compounds include:
Tranilast: The parent compound with two methoxy groups.
Cinnamoyl Anthranilates: A class of compounds with similar structural features and biological activities.
N-(3,4-Dimethoxycinnamoyl)anthranilic Acid: Another analog with slight structural differences but similar therapeutic potential.
Propiedades
Fórmula molecular |
C17H15NO5 |
|---|---|
Peso molecular |
313.30 g/mol |
Nombre IUPAC |
2-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoylamino]benzoic acid |
InChI |
InChI=1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22) |
Clave InChI |
FSKJPXSYWQUVGO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














